

2-Chloro-4,5-dimethylbenzo[d]thiazole SMILES notation

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Compound of Interest

Compound Name:	2-Chloro-4,5-dimethylbenzo[d]thiazole
CAS No.:	252681-54-2
Cat. No.:	B1348429

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An In-depth Technical Guide to **2-Chloro-4,5-dimethylbenzo[d]thiazole**

Introduction

The benzothiazole scaffold is a cornerstone in the field of medicinal chemistry and materials science. As a "privileged scaffold," this heterocyclic system is present in a multitude of FDA-approved drugs and biologically active compounds, demonstrating a wide array of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The unique electronic and structural features of the benzothiazole ring allow it to interact with a diverse range of biological targets. This guide provides a comprehensive technical overview of a specific derivative, **2-Chloro-4,5-dimethylbenzo[d]thiazole**, designed for researchers, chemists, and drug development professionals. We will delve into its molecular identity, physicochemical and spectroscopic properties, synthesis and reactivity, and its potential as a versatile building block in modern chemical research.

Molecular Identification and Physicochemical Properties

Precise identification is critical for any chemical entity in a research and development setting. **2-Chloro-4,5-dimethylbenzo[d]thiazole** is a substituted benzothiazole where the benzene ring is dimethylated at positions 4 and 5, and a chlorine atom is attached to the C2 position of the thiazole ring. This substitution pattern significantly influences its reactivity and potential biological interactions.

The Simplified Molecular-Input Line-Entry System (SMILES) notation provides a linear representation of this three-dimensional structure, serving as a universal identifier for chemical databases and software.

Canonical SMILES:CC1=C(C2=C(C=C1)SC(=N2)Cl)C[\[4\]](#)

A summary of its key identifiers and computed physicochemical properties is provided below. These parameters are essential for predicting the compound's behavior in various chemical and biological systems, including solubility, membrane permeability, and potential for further chemical modification.

Table 1: Chemical Identifiers for **2-Chloro-4,5-dimethylbenzo[d]thiazole**

Identifier	Value	Source
IUPAC Name	2-chloro-4,5-dimethyl-1,3-benzothiazole	[4]
CAS Number	252681-54-2	[4]
Molecular Formula	C ₉ H ₈ ClNS	[4]
Molecular Weight	197.69 g/mol	[4]
InChI	InChI=1S/C9H8ClNS/c1-5-3-4-7-8(6(5)2)11-9(10)12-7/h3-4H,1-2H3	[4]

| InChI Key | VYRHPKBFYYWGCH-UHFFFAOYSA-N [\[4\]](#) |

Table 2: Predicted Physicochemical Properties

Property	Value	Significance in Drug Development
XLogP3-AA	2.7	Predicts lipophilicity and membrane permeability.
Topological Polar Surface Area	41.1 Å ²	Influences drug transport and absorption.
Hydrogen Bond Acceptor Count	2	Affects solubility and binding to biological targets.

| Complexity | 88.5 | A measure of the intricacy of the molecular structure. |

(Note: Properties in Table 2 are based on computational models for related structures and provide estimated values.)^[5]

Spectroscopic and Analytical Characterization

Confirming the structure and purity of **2-Chloro-4,5-dimethylbenzo[d]thiazole** is paramount. A multi-technique analytical approach is standard practice.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming molecular weight and elucidating structural features through fragmentation analysis.

- **Molecular Ion Peak:** The molecular ion peak ($[M]^+$) for **2-Chloro-4,5-dimethylbenzo[d]thiazole** is observed at an m/z of 197.69.^[4] A key diagnostic feature is the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic $[M]^+$ and $[M+2]^+$ peak pair will be observed, which is a powerful confirmation of the presence of a single chlorine atom.^[4]
- **Fragmentation Pattern:** The fragmentation of this molecule is characteristic of benzothiazole derivatives.^[4] The most common fragmentation pathway involves the loss of the chlorine

atom, resulting in a stable 4,5-dimethylbenzothiazole cation radical fragment at m/z 162. Subsequent losses of the methyl groups can also be observed.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data is not publicly available, the expected ^1H and ^{13}C NMR signals can be predicted based on the molecular structure.

- ^1H NMR: One would expect to see two singlets in the aliphatic region (approx. δ 2.3-2.5 ppm) corresponding to the two non-equivalent methyl groups at the C4 and C5 positions. In the aromatic region, two doublets (approx. δ 7.0-7.8 ppm) would correspond to the two protons on the benzene ring, showing ortho-coupling.
- ^{13}C NMR: The spectrum would show nine distinct carbon signals. Two signals in the aliphatic region for the methyl carbons, and seven signals in the aromatic/heterocyclic region, including the characteristic C=N carbon of the thiazole ring (typically $\delta > 150$ ppm).

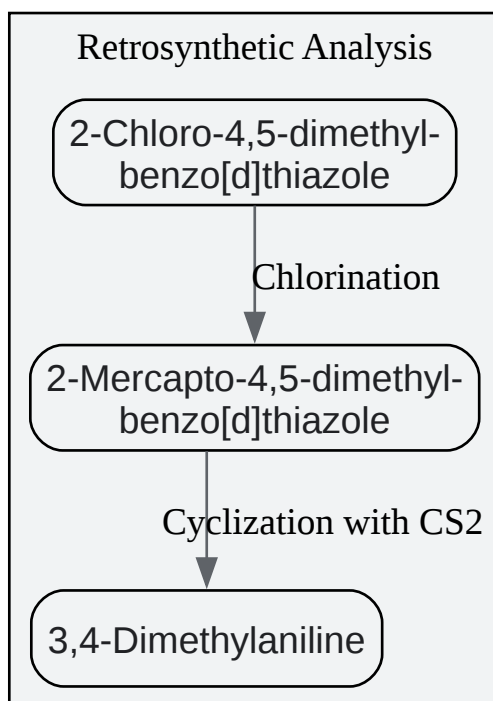
UV-Visible and Fluorescence Spectroscopy

The electronic properties of **2-Chloro-4,5-dimethylbenzo[d]thiazole** are influenced by intramolecular charge transfer (ICT) processes.[4] The electron-donating methyl groups and the benzene ring act as donors, while the chloro-substituted thiazole moiety acts as an electron acceptor.[4] While specific data is limited, related benzothiazole derivatives often exhibit UV absorption maxima in the 300-350 nm range. Fluorescence is expected to be weak due to the "heavy atom effect" of chlorine, which promotes non-radiative decay pathways.[4]

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A specific, published synthesis for **2-Chloro-4,5-dimethylbenzo[d]thiazole** is not readily available. However, a logical and robust synthetic route can be proposed based on established benzothiazole chemistry.[6] The most common approach involves the cyclization of a substituted 2-aminothiophenol.



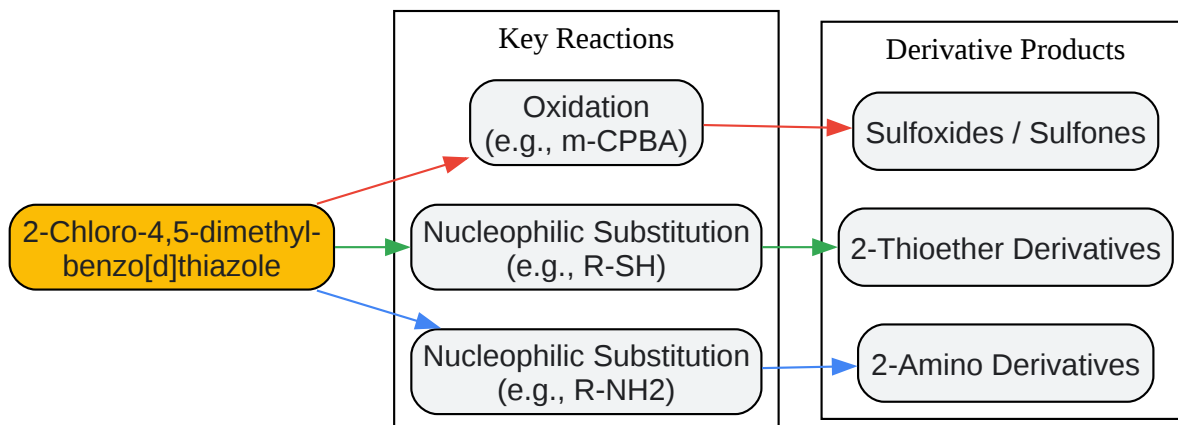
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Caption: Retrosynthetic analysis for the target compound.

A plausible forward synthesis would involve the reaction of 3,4-dimethylaniline with potassium ethyl xanthate followed by cyclization to form the 2-mercaptobenzothiazole intermediate. Subsequent chlorination using an agent like sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) would yield the final product.

Chemical Reactivity

The reactivity of **2-Chloro-4,5-dimethylbenzo[d]thiazole** is dominated by the chloro-substituent at the C2 position, which is an excellent leaving group for nucleophilic aromatic substitution (S_NAr) reactions. This feature makes the compound a highly valuable synthetic intermediate.



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Caption: Key reactive pathways of the title compound.

- Nucleophilic Substitution: The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides.[4] This allows for the straightforward synthesis of diverse libraries of 2-substituted benzothiazole derivatives, a common strategy in drug discovery to explore structure-activity relationships (SAR).
- Oxidation: The sulfur atom in the thiazole ring can be oxidized to form the corresponding sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).[4]
- Metal-Catalyzed Cross-Coupling: The C-Cl bond can potentially participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), further expanding its synthetic utility for creating carbon-carbon or carbon-heteroatom bonds.

Potential Applications in Research and Development

The true value of **2-Chloro-4,5-dimethylbenzo[d]thiazole** lies in its potential as a versatile building block.

- Drug Discovery Scaffold: Thiazole-containing compounds are known to inhibit a wide range of biological targets, including protein kinases, histone deacetylases, and various enzymes.

[2][6] This compound provides a ready-made scaffold that can be elaborated through its reactive chloro-group to generate novel drug candidates.[1][7] The dimethyl substitution pattern provides a specific steric and electronic profile that can be exploited to achieve target selectivity and optimize pharmacokinetic properties.

- Agrochemicals: Chlorinated thiazoles are important intermediates in the synthesis of fungicides and herbicides, where the specific substitution pattern enhances biological efficacy.[8]
- Materials Science: Benzothiazole derivatives are explored for their applications in organic electronics and as fluorescent probes. While the fluorescence of this specific compound is likely quenched, its derivatives could be designed to have tailored photophysical properties.
[4]

Exemplary Experimental Protocols

The following protocols are provided as self-validating, illustrative examples for working with this compound.

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a standard method for displacing the 2-chloro group with a primary amine.

Objective: To synthesize a 2-amino-4,5-dimethylbenzo[d]thiazole derivative.

Materials:

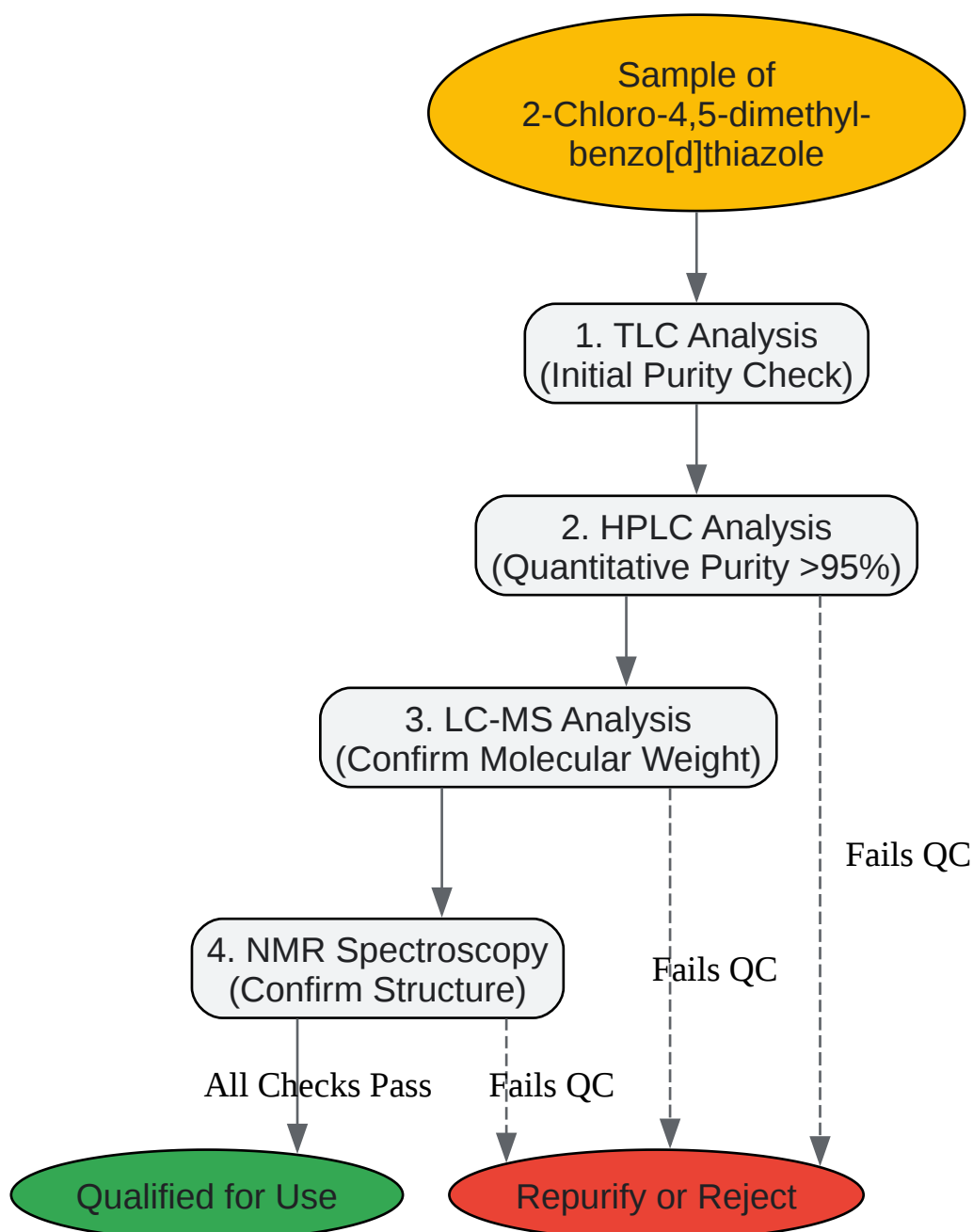
- **2-Chloro-4,5-dimethylbenzo[d]thiazole** (1.0 eq)
- Primary amine (e.g., benzylamine) (1.2 eq)
- A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 eq)
- Anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF)
- Reaction vessel with magnetic stirrer and inert atmosphere (N₂ or Ar)

Procedure:

- **Setup:** To a dry reaction vessel under an inert atmosphere, add **2-Chloro-4,5-dimethylbenzo[d]thiazole** and anhydrous DMF. Stir until fully dissolved.
- **Addition of Reagents:** Add the primary amine followed by the dropwise addition of DIPEA at room temperature.
- **Reaction:** Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
- **Workup:** Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield the pure 2-amino derivative.
- **Validation:** Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Analytical Workflow for Quality Control

This workflow ensures the identity and purity of the starting material or synthesized products.



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Caption: Quality control workflow for compound validation.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally related chloro-thiazoles should be used as guidance.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9][10]
- Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from sources of ignition.[11][12]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[11][13]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-4,5-dimethylbenzo[d]thiazole is more than just a chemical compound; it is a versatile tool for innovation. Its SMILES notation, CC1=C(C2=C(C=C1)SC(=N2)Cl)C, represents a molecule with a well-defined structure and predictable reactivity. The strategic placement of the chloro-substituent makes it an ideal precursor for constructing diverse molecular architectures. For researchers in drug discovery, agrochemicals, and materials science, this compound offers a reliable and adaptable scaffold to build upon, enabling the exploration of new chemical space and the development of novel, high-value molecules.

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